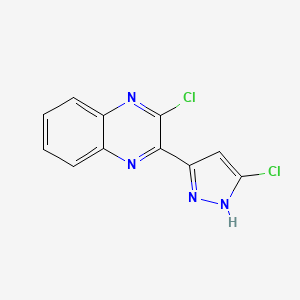
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is a heterocyclic compound that features both quinoxaline and pyrazole moieties. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of chlorine atoms in its structure may enhance its reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloroquinoxaline with 5-chloro-3-pyrazolecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dimethylformamide at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxalines, while oxidation and reduction can lead to quinoxaline N-oxides or reduced quinoxalines, respectively .
Scientific Research Applications
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: The compound is explored for its use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in studying enzyme interactions and cellular pathways.
Industrial Applications: It is used in the synthesis of advanced materials and specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The chlorine atoms enhance its binding affinity and selectivity towards these targets. The compound can also induce oxidative stress or disrupt cellular membranes, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-(3,5-dimethyl-1H-pyrazol-1-yl)quinoxaline
- 2-Chloro-3-(5-methyl-1H-pyrazol-3-yl)quinoxaline
- 2-Chloro-3-(1H-pyrazol-3-yl)quinoxaline
Uniqueness
2-Chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with enhanced properties .
Properties
CAS No. |
204654-33-1 |
|---|---|
Molecular Formula |
C11H6Cl2N4 |
Molecular Weight |
265.09 g/mol |
IUPAC Name |
2-chloro-3-(5-chloro-1H-pyrazol-3-yl)quinoxaline |
InChI |
InChI=1S/C11H6Cl2N4/c12-9-5-8(16-17-9)10-11(13)15-7-4-2-1-3-6(7)14-10/h1-5H,(H,16,17) |
InChI Key |
QMERHDQSBHMKFI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=NNC(=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















